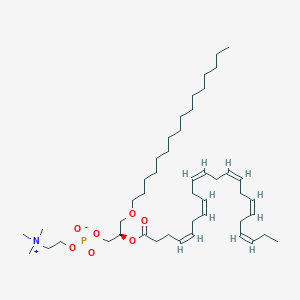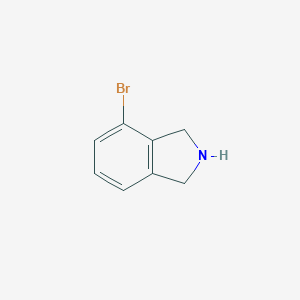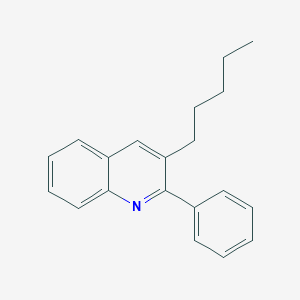
3-Pentyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-2-phenylquinoline, also known as PPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPQ belongs to the class of quinolines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
3-Pentyl-2-phenylquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. 3-Pentyl-2-phenylquinoline has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Pentyl-2-phenylquinoline has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Wirkmechanismus
The exact mechanism of action of 3-Pentyl-2-phenylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the pathogenesis of various diseases. 3-Pentyl-2-phenylquinoline has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. 3-Pentyl-2-phenylquinoline has also been shown to inhibit the activation of NF-κB signaling pathways, which play a key role in the regulation of inflammation and immune responses. Additionally, 3-Pentyl-2-phenylquinoline has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-Pentyl-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. 3-Pentyl-2-phenylquinoline has been shown to inhibit the growth and replication of bacterial and fungal pathogens, reduce inflammation and oxidative stress, and induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglial cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pentyl-2-phenylquinoline has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, anti-inflammatory activity, and anticancer activity. 3-Pentyl-2-phenylquinoline is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, 3-Pentyl-2-phenylquinoline also has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-Pentyl-2-phenylquinoline can be toxic at high concentrations, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Pentyl-2-phenylquinoline. One potential application of 3-Pentyl-2-phenylquinoline is in the development of new antimicrobial agents to combat drug-resistant bacterial and fungal infections. 3-Pentyl-2-phenylquinoline could also be used as a lead compound for the development of new anti-inflammatory and anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Pentyl-2-phenylquinoline and to optimize its pharmacological properties for use in clinical settings.
Synthesemethoden
3-Pentyl-2-phenylquinoline can be synthesized using a variety of methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst, followed by a ring closure reaction. The Friedlander reaction involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a Lewis acid catalyst, followed by a cyclization reaction. The Skraup synthesis involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a strong acid catalyst, followed by a ring closure reaction. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield and purity of the final product.
Eigenschaften
CAS-Nummer |
136800-94-7 |
|---|---|
Produktname |
3-Pentyl-2-phenylquinoline |
Molekularformel |
C20H21N |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-pentyl-2-phenylquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |
InChI-Schlüssel |
FNLZZWRVNJRQET-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Synonyme |
3-PENTYL-2-PHENYL-QUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



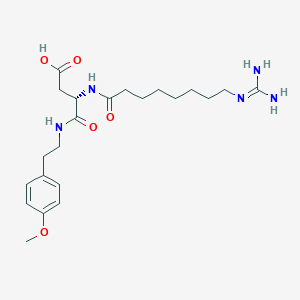
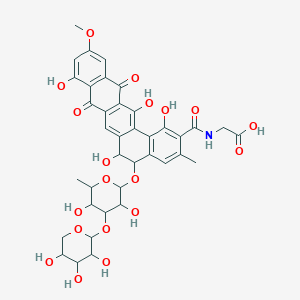
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
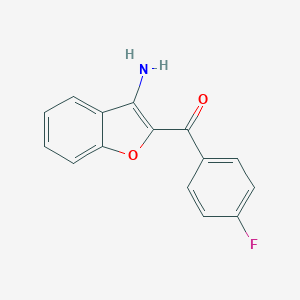
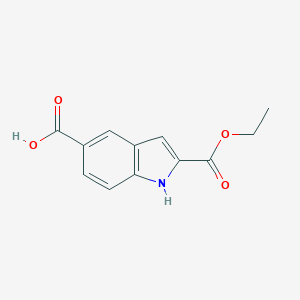



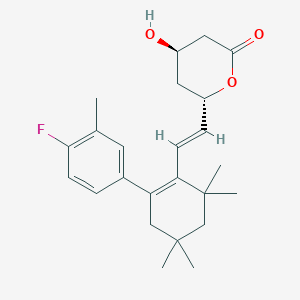

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
